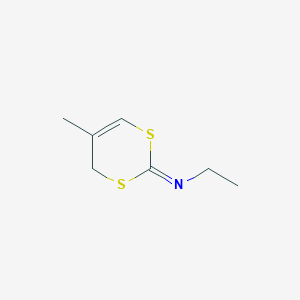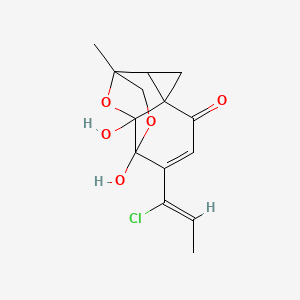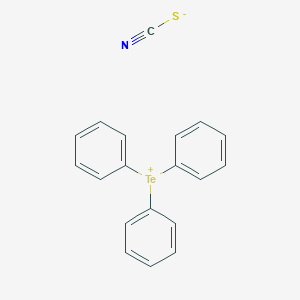
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride is a synthetic organic compound that features a pyridinium core substituted with a dinitrophenyl group and a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the 2,4-dinitrochlorobenzene.
Attachment of the Pyrrole Moiety: The pyrrole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The pyrrole moiety can be oxidized to form pyrrole oxides.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridinium salts.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific proteins or nucleic acids, altering their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
1-(2,4-Dinitrophenyl)pyridinium chloride: Lacks the pyrrole moiety.
4-(1H-pyrrol-1-yl)pyridinium chloride: Lacks the dinitrophenyl group.
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)benzene: Similar structure but with a benzene core instead of pyridinium.
Uniqueness
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride is unique due to the combination of the dinitrophenyl group and the pyrrole moiety on a pyridinium core, which may confer unique chemical and biological properties.
属性
CAS 编号 |
60795-37-1 |
|---|---|
分子式 |
C15H11ClN4O4 |
分子量 |
346.72 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)-4-pyrrol-1-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H11N4O4.ClH/c20-18(21)13-3-4-14(15(11-13)19(22)23)17-9-5-12(6-10-17)16-7-1-2-8-16;/h1-11H;1H/q+1;/p-1 |
InChI 键 |
QWMBYKUWVZARGA-UHFFFAOYSA-M |
规范 SMILES |
C1=CN(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)











![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)
![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
